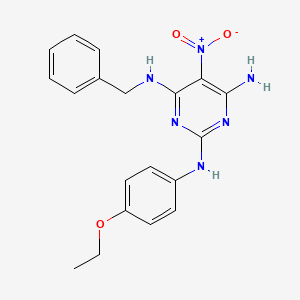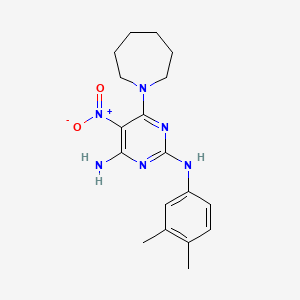
2-(2,5-Dimethylfuran-3-yl)-8-methylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Dimethylfuran-3-yl)-8-methylquinoline-4-carboxylic acid is an organic compound that belongs to the class of quinoline carboxylic acids This compound is characterized by the presence of a quinoline ring system substituted with a carboxylic acid group and a furan ring with methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylfuran-3-yl)-8-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2,5-dimethylfuran.
Quinoline Ring Formation: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling of Furan and Quinoline Rings: The furan and quinoline rings are coupled through a Friedel-Crafts acylation reaction, where the furan ring is acylated with a quinoline derivative.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
2-(2,5-Dimethylfuran-3-yl)-8-methylquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products Formed
Oxidation Products: Quinoline N-oxides, carboxylic acid derivatives.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
2-(2,5-Dimethylfuran-3-yl)-8-methylquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Used in the development of new materials, dyes, and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-(2,5-Dimethylfuran-3-yl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
3-Acetyl-2,5-dimethylfuran: A compound with a similar furan ring structure but different functional groups.
2,5-Dimethyl-3-furyl methyl ketone: Another furan derivative with different substituents.
Quinoline-4-carboxylic acid: A compound with a similar quinoline ring structure but without the furan ring.
Uniqueness
2-(2,5-Dimethylfuran-3-yl)-8-methylquinoline-4-carboxylic acid is unique due to the combination of the furan and quinoline rings, which imparts distinct chemical and biological properties
特性
分子式 |
C17H15NO3 |
|---|---|
分子量 |
281.30 g/mol |
IUPAC名 |
2-(2,5-dimethylfuran-3-yl)-8-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H15NO3/c1-9-5-4-6-12-14(17(19)20)8-15(18-16(9)12)13-7-10(2)21-11(13)3/h4-8H,1-3H3,(H,19,20) |
InChIキー |
GHVNLJMBNGCVQE-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=C(OC(=C3)C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-({2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}methyl)benzoate](/img/structure/B12478981.png)
![2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}ethanol](/img/structure/B12478985.png)

![3-[(4-Nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12478992.png)
![N-cyclopropyl-3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B12478998.png)
![2-[4-(4-ethoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12479011.png)
![4-chloro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B12479014.png)
![1-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12479015.png)

![N-{2-[(4-methylbenzyl)oxy]benzyl}prop-2-en-1-amine](/img/structure/B12479036.png)
![1H,4H-Furo[3,4-c]furan-1,4-dione, tetrahydro-](/img/structure/B12479041.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 3,4-dimethoxybenzoate](/img/structure/B12479045.png)

![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B12479052.png)
